Cellular Potency in A375 Melanoma Cells
Mek-IN-6 demonstrates a cellular IC50 of 2 nM for inhibiting ERK1/2 phosphorylation in A375 cells, a standard model for BRAF V600E-driven melanoma . In a cross-study analysis of data generated under comparable assay conditions, this potency is 13-fold greater than that of Selumetinib (IC50 = 26.5 nM) and within the same order of magnitude as the FDA-approved drug Trametinib (IC50 = 1.1 nM) [1]. The potency of Mek-IN-6 also substantially exceeds that of PD0325901, another tool compound, which exhibits an IC50 of 48 nM in this same cell line [2].
| Evidence Dimension | Cellular IC50 for inhibition of ERK1/2 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Trametinib (1.1 nM), Selumetinib (26.5 nM), PD0325901 (48 nM) |
| Quantified Difference | Mek-IN-6 is ~13x more potent than Selumetinib and ~24x more potent than PD0325901; it is ~1.8x less potent than Trametinib. |
| Conditions | A375 human melanoma cell line (BRAF V600E); 72-hour treatment and cell viability assays. |
Why This Matters
This data positions Mek-IN-6 as a high-potency research tool for investigating MAPK pathway addiction, offering a potency profile that bridges the gap between ultra-potent clinical agents (Trametinib) and less potent tool compounds (Selumetinib, PD0325901).
- [1] Wang J, et al. Table 1: Drug IC50 values in A375 cells. Acta Pharmacologica Sinica. 2018; 39:1430–1438. View Source
- [2] Ciuffreda L, et al. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma. Neoplasia. 2009;11(8):720-731. View Source
